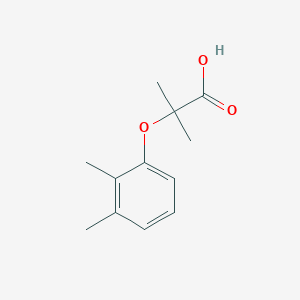
2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid
Descripción general
Descripción
2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is a compound that is widely used in scientific research, as it is known to have a variety of applications. It is a white crystalline solid, with a molecular weight of 206.3 g/mol, and a melting point of 88-91°C. It is also known as this compound, 2,3-dimethylphenoxyacetic acid, 2,3-dimethylphenoxypropionic acid, and DMPA.
Aplicaciones Científicas De Investigación
Conformational Analyses
The compound and its derivatives have been extensively studied for their conformational structures. Structural analyses through X-ray diffraction revealed complex molecular arrangements, highlighting the molecule's potential in understanding spatial arrangements in chemical compounds (Nitek et al., 2020).
Thermochemical Properties
Thermochemical properties of related compounds, including 2-methylpropanoic and 2,2-dimethylpropanoic acids, have been measured, providing valuable data for predictive models in thermodynamics. These models are crucial for chemical engineering and designing processes involving these compounds (Verevkin, 2000).
Vibrational Spectroscopy Investigations
Studies have utilized vibrational spectroscopy to investigate the structure and electron distribution within related compounds. These insights are important for understanding the chemical and physical behavior of the molecule under different conditions (Priya et al., 2011).
Material Design and Electrophysical Properties
Synthesis and transformations of related compounds have been researched for designing materials with unique electrophysical properties. These findings can lead to advancements in material sciences, particularly in electronics and photonics (Salazkin et al., 2020).
Antibiotic and Lipoxygenase Activity Studies
Molecules with functional groups similar to 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid have been synthesized and tested for their antibiotic effects and lipoxygenase activities, contributing to pharmaceutical research and drug development (Rasool et al., 2016).
Catalysis and Chemical Reactions
Research on similar compounds has led to discoveries in catalysis, like the transformation of 2-methylpropane to 2,3-dimethylbutane, offering insights into chemical reaction mechanisms and catalyst designs (Merle et al., 2009).
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMJEFFWDAOAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364171 | |
| Record name | 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667440-80-4 | |
| Record name | 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

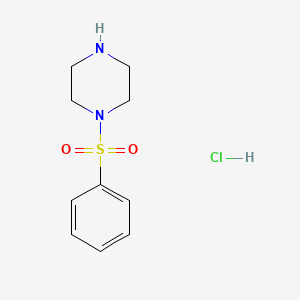
![Benzo[1,3]dioxol-5-yl-acetyl chloride](/img/structure/B1270855.png)

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)
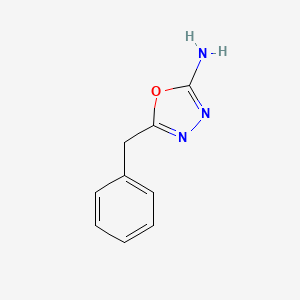
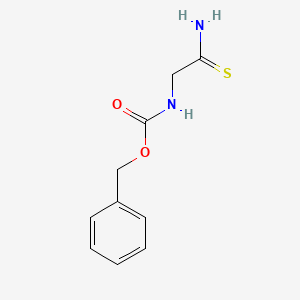

![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)
![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)

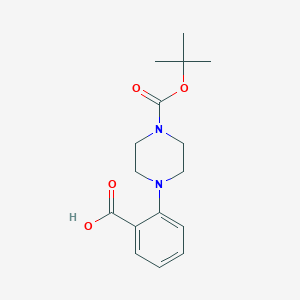
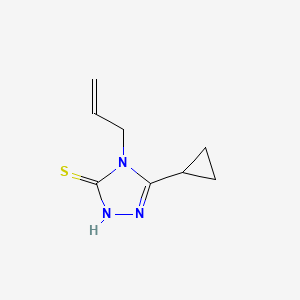

![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)